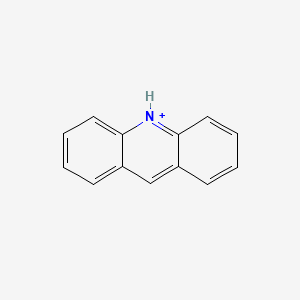










|
REACTION_CXSMILES
|
CC([C@@H]1[C@@]2(C)CC[C@@H]3[C@:21]4([CH3:22])[C:15](=[CH:16][C:17]([CH2:19][CH2:20]4)=[O:18])CC[C@H]3[C@@H]2CC1)=O.CN1C[CH2:29][O:28]CC1.C(O[C:36](Cl)=[O:37])C(C)C.C1C2C(=[NH+:44]C3C(C=2)=CC=CC=3)C=CC=1>CN(C=O)C.C(=O)=O.C(Cl)(Cl)(Cl)Cl.CS(C)=O>[CH3:36][O:37][C:16]1[CH:15]=[C:21]([CH2:22][NH2:44])[CH:20]=[C:19]([O:28][CH3:29])[C:17]=1[OH:18] |f:5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
|
|
Name
|
|
|
Quantity
|
22 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
30 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
|
Name
|
|
|
Quantity
|
101 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=[NH+]C3=CC=CC=C3C=C12
|
|
Name
|
|
|
Quantity
|
3.14 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
dry ice CCl4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)=O.C(Cl)(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 7 hours
|
|
Duration
|
7 h
|
|
Type
|
ADDITION
|
|
Details
|
3 drops of water were added
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed in vacuo and ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
|
Type
|
WASH
|
|
Details
|
The oily precipitate was washed repeatedly with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
Upon trituration with acetonitrile (2 ml) the oil separated as solids
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified on HPLC
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvents
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=CC(=C1)CN)OC)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 30% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |